1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one
Description
1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one is a substituted propanone derivative featuring a chlorinated ketone backbone and a phenyl ring substituted with amino (–NH2) and mercapto (–SH) groups. The chlorine atom at the α-position enhances electrophilicity, facilitating nucleophilic substitutions or cyclization reactions to generate thiadiazoles, triazines, or pyrazoles .
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,11H2,1H3 |
InChI Key |
BMSZPJOHUVPVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to 1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one include derivatives of 1-chloropropan-2-one with varying substituents on the phenyl ring or adjacent functional groups. Below is a detailed comparison of key analogs based on substituent effects, synthesis routes, and applications:
Table 1: Comparative Analysis of 1-Chloropropan-2-one Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., –NH2, –SH): The amino and mercapto groups in the target compound enhance solubility in polar solvents and may promote interactions with biological targets (e.g., DNA or enzymes) via hydrogen bonding or thiol-mediated mechanisms . Electron-Withdrawing Groups (e.g., –Cl, benzooxazole): Chlorine and benzoheterocycles increase electrophilicity, favoring nucleophilic attacks for cyclization or cross-coupling reactions. For example, benzooxazole derivatives form DNA-binding thiadiazoles with cytotoxic effects .
Synthetic Routes Hydrazone Formation: Compounds like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one are synthesized via diazotization of aromatic amines followed by coupling with 2-chloro-2,4-pentanedione . Quaternary Ammonium Salts: 1-(2-Oxopropyl)pyridin-1-ium chloride is prepared by heating pyridine with 1-chloropropan-2-one, highlighting the versatility of the α-chloroketone in forming charged intermediates .
Biological Applications Anticancer Activity: Benzooxazole- and benzothiazole-containing derivatives exhibit anti-tumor activity, with docking studies suggesting DNA intercalation as a mechanism . Antibacterial Potential: Urea derivatives like DMTU1 inhibit quorum sensing, a virulence factor in bacteria .
Contrasts and Limitations
- Steric and Electronic Differences: The bicycloheptane-substituted thiourea in introduces steric bulk, reducing reactivity compared to the more planar, electron-rich target compound .
- Scope of Activity: While thiadiazoles from show micromolar cytotoxicity, the target compound’s bioactivity remains speculative without direct data.
Research Findings and Mechanistic Insights
- DNA Interaction: Cationic thiadiazoles derived from 1-chloropropan-2-one analogs bind DNA via minor-groove interactions, confirmed by spectral shifts and molecular docking .
- Structural Flexibility: The α-chloroketone group enables diverse transformations, such as forming pyridinium salts () or participating in Staudinger/aza-Wittig reactions ().
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